molecular formula C5H2BrClF2S B12069087 3-Bromo-2-chloro-5-(difluoromethyl)thiophene

3-Bromo-2-chloro-5-(difluoromethyl)thiophene

Cat. No.: B12069087
M. Wt: 247.49 g/mol
InChI Key: CQYCPANNUWICFP-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-(difluoromethyl)thiophene (CAS: EN300-6811322) is a halogenated thiophene derivative featuring bromo, chloro, and difluoromethyl substituents on a five-membered aromatic sulfur heterocycle . This compound is commercially available as a building block for pharmaceutical and agrochemical synthesis, with applications in cross-coupling reactions and organocatalyzed cycloadditions . Its structural uniqueness arises from the combination of halogen atoms (Br, Cl) and the difluoromethyl group, which collectively influence electronic properties, lipophilicity, and metabolic stability .

The difluoromethyl group enhances bioavailability by reducing basicity and resisting oxidative metabolism, making this compound particularly valuable in medicinal chemistry .

Properties

Molecular Formula

C5H2BrClF2S

Molecular Weight

247.49 g/mol

IUPAC Name

3-bromo-2-chloro-5-(difluoromethyl)thiophene

InChI

InChI=1S/C5H2BrClF2S/c6-2-1-3(5(8)9)10-4(2)7/h1,5H

InChI Key

CQYCPANNUWICFP-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1Br)Cl)C(F)F

Origin of Product

United States

Preparation Methods

Electrophilic Halogenation of 5-(Difluoromethyl)thiophene

A foundational approach involves sequential electrophilic halogenation of 5-(difluoromethyl)thiophene. Chlorination at the 2-position is achieved using chlorine gas (Cl2Cl_2) in the presence of a Lewis acid catalyst (e.g., FeCl3FeCl_3) at 5C-5^\circ C to 25C25^\circ C. Subsequent bromination at the 3-position employs bromine (Br2Br_2) or NN-bromosuccinimide (NBS) under controlled conditions.

Key Reaction Parameters

  • Temperature : 10C-10^\circ C to 30C30^\circ C

  • Solvent : Dichloromethane or carbon tetrachloride

  • Catalyst : FeCl3FeCl_3 (1–5 mol%)

  • Yield : 60–75% (isolated after column chromatography)

This method prioritizes regioselectivity, as the difluoromethyl group directs electrophilic attack to the 3- and 5-positions. However, over-halogenation remains a challenge, necessitating precise stoichiometric control.

One-Pot Multistep Synthesis

Sequential Halogenation and Difluoromethylation

Patent CN108840854B describes a one-pot strategy for analogous thiophene derivatives, adaptable to this compound. The sequence involves:

  • Chlorination of 2-thiophenecarboxaldehyde with Cl2Cl_2 to form 5-chloro-2-thiophenecarboxaldehyde.

  • Bromination using Br2Br_2 in a sodium hydroxide medium.

  • Difluoromethylation via Ruppert-Prakash reagent (CF3TMSCF_3TMS) under palladium catalysis.

Critical Conditions

  • Chlorine Stoichiometry : 1.05–1.5 equiv Cl2Cl_2 per thiophene unit

  • Base : 10% NaOH aqueous solution (pH >12)

  • Catalyst : Pd(PPh3)4Pd(PPh_3)_4 (2 mol%)

  • Overall Yield : 50–65%

This method reduces purification steps but faces challenges in intermediate stability.

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Yield Range
Electrophilic HalogenationSimple, scalableRegioselectivity issues60–75%
Directed MetallationHigh regiocontrolRequires cryogenic conditions70–85%
One-Pot SynthesisFewer isolation stepsIntermediate instability50–65%

Mechanistic Considerations

Electrophilic Aromatic Substitution (EAS)

The difluoromethyl group (CF2H-CF_2H) exerts a strong electron-withdrawing effect, activating the thiophene ring for EAS at the 3- and 5-positions. Chlorine and bromine introduction follows a Wheland intermediate mechanism, with FeCl3FeCl_3 polarizing Cl2Cl_2 to enhance electrophilicity.

Radical Pathways in Bromination

NBS-mediated bromination may involve radical intermediates, particularly under UV light or peroxide initiation. This pathway competes with ionic mechanisms, requiring careful solvent selection (e.g., CCl4CCl_4) to favor radical stability .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-(difluoromethyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiophenes, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Synthetic Applications

1. Borylation of Thiophenes

3-Bromo-2-chloro-5-(difluoromethyl)thiophene can serve as a substrate for iridium-catalyzed borylation reactions. This methodology allows for the introduction of boron-containing groups, which can subsequently be transformed into various functionalized thiophenes. Borylation has shown high regioselectivity, particularly favoring the formation of 5-borylated products from 3-substituted thiophenes . This is crucial for synthesizing complex molecules with specific functional groups.

2. Difluoromethylation Processes

The difluoromethyl group in this compound enhances its utility in difluoromethylation reactions. Recent advances have demonstrated the ability to incorporate difluoromethyl groups into larger biomolecules, which can significantly alter their biological activity and physicochemical properties . The incorporation of fluorine atoms is known to improve metabolic stability and bioavailability, making compounds more effective as pharmaceuticals.

Material Science Applications

1. Organic Electronics

Thiophene derivatives, including 3-Bromo-2-chloro-5-(difluoromethyl)thiophene, are integral to the development of organic electronic materials. Their unique electronic properties make them suitable for applications in organic photovoltaics and organic light-emitting diodes (OLEDs). The presence of halogen and difluoromethyl groups can enhance charge transport properties and stability under operational conditions.

Material Property Impact of 3-Bromo-2-chloro-5-(difluoromethyl)thiophene
Charge MobilityImproved due to enhanced π-conjugation
StabilityIncreased thermal and oxidative stability
SolubilityModulated by the presence of polar groups

Medicinal Chemistry

The incorporation of difluoromethyl groups into drug candidates has been shown to enhance their pharmacokinetic profiles. Studies indicate that compounds with difluoromethyl substituents often exhibit improved lipophilicity and metabolic stability . The strategic use of 3-Bromo-2-chloro-5-(difluoromethyl)thiophene in drug design could lead to novel therapeutics with enhanced efficacy.

Case Studies

1. Synthesis of Functionalized Thiophenes

A study explored the synthesis of various thiophene derivatives through Pd(0)-catalyzed Suzuki cross-coupling reactions, utilizing 3-Bromo-2-chloro-5-(difluoromethyl)thiophene as a key intermediate . The results indicated that these derivatives exhibited significant free radical scavenging activity, highlighting their potential as antioxidants in pharmaceutical applications.

2. Late-stage Functionalization

Recent methodologies have focused on late-stage difluoromethylation strategies that utilize compounds like 3-Bromo-2-chloro-5-(difluoromethyl)thiophene as starting materials for the selective installation of difluoromethyl groups onto complex molecules . This approach streamlines the synthesis process and allows for greater diversity in drug design.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-(difluoromethyl)thiophene involves its interaction with various molecular targets. The presence of halogen atoms and the difluoromethyl group can influence its reactivity and binding affinity to specific enzymes and receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiophene Derivatives

Substituent Effects on Reactivity and Selectivity

Compound 3ia : (2S,4′S,5′S)-4′-(4-Bromophenyl)-5′-(difluoromethyl)-3H-dispiro[benzo[b]thiophene-2,2′-pyrrolidine-3′,2′′-indene]-1′′,3,3′′-trione
  • Derived from 3-Bromo-2-chloro-5-(difluoromethyl)thiophene (2a) and 1i (4-bromophenyl precursor).
  • Yield: 88%, enantioselectivity (ee): Not explicitly stated but inferred to be moderate based on analogous compounds .
Compound 3ja : (2S,4′S,5′S)-4′-(3-Bromophenyl)-5′-(difluoromethyl)-3H-dispiro[...]-trione
  • Yield: 84%, ee: 81% .
  • Comparison : The meta-bromo substituent on the phenyl ring improves enantioselectivity compared to para-substituted analogs, highlighting positional effects on stereochemical outcomes.
Compound 3ka : 3,5-Dichlorophenyl-substituted analog
  • Yield: 92%, ee: 14% .
  • Comparison : Dichlorophenyl groups lower enantioselectivity significantly, likely due to increased electron-withdrawing effects destabilizing transition states in cycloadditions.
2,5-Bisarylthiophenes (3a–f) :
  • Synthesized via Suzuki coupling of 2-bromo-5-chloro thiophene derivatives .
  • Antibacterial Activity :
    • Compound 2b (4-methoxyphenyl): IC50 = 51.4 µg/mL against E. coli.
    • Compound 3f (3,4-dichlorophenyl): IC50 = 56.5 µg/mL .
  • Comparison : The absence of a difluoromethyl group in these analogs results in lower metabolic stability but comparable potency. Fluorine’s electronegativity in the target compound may enhance target binding through polar interactions .
3-Bromo-2-methyl-5-phenylthiophene :
  • Synthesized via palladium-catalyzed coupling .
  • Comparison : Replacement of Cl and CF2H with methyl and phenyl groups reduces electrophilicity, limiting utility in nucleophilic substitution reactions but improving thermal stability.

Electronic and Computational Analysis

HOMO-LUMO Gaps :
  • DFT studies on 2-(2-bromo-5-fluorophenyl)-7-methoxy-3-nitro-2H-thiochromene () reveal that electron-withdrawing groups (e.g., NO2, Br) lower LUMO energy, enhancing reactivity toward electrophiles.
  • Comparison: The difluoromethyl group in the target compound likely further lowers LUMO energy compared to non-fluorinated analogs, facilitating charge-transfer interactions in catalytic systems .
Molecular Electrostatic Potentials (MEPs) :
  • Fluorine substituents create localized negative charge regions, improving interactions with cationic residues in biological targets .
Cross-Coupling Reactions :
  • The target compound’s Br and Cl substituents enable sequential functionalization via Suzuki-Miyaura or Buchwald-Hartwig reactions, a feature shared with 2-bromo-5-chloro thiophene derivatives .

Data Tables

Table 1: Key Properties of Selected Thiophene Derivatives

Compound Yield (%) ee (%) IC50 (µg/mL, E. coli) Key Substituents
3-Bromo-2-chloro-5-(CF2H)thiophene - - - Br, Cl, CF2H
3ia 88 - - 4-Bromophenyl, CF2H
3ja 84 81 - 3-Bromophenyl, CF2H
2b - - 51.4 4-Methoxyphenyl
3f - - 56.5 3,4-Dichlorophenyl

Table 2: Electronic Effects of Substituents

Group Electronic Effect Metabolic Stability Example Compound
CF2H Strongly EWG High Target compound
Cl Moderate EWG Moderate 3ka
OMe EWG/EDG* Low 2b

*EWG = Electron-withdrawing group; EDG = Electron-donating group

Biological Activity

3-Bromo-2-chloro-5-(difluoromethyl)thiophene is a member of the thiophene family, which has garnered attention due to its diverse biological activities. This compound's unique structure, featuring halogen and difluoromethyl substituents, positions it as a valuable candidate in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.

The compound can undergo various chemical reactions, including:

  • Substitution Reactions : The bromine and chlorine atoms can be replaced with other functional groups using nucleophiles.
  • Oxidation and Reduction : The thiophene ring can be modified under specific conditions, leading to different derivatives that may exhibit altered biological activities.

Common Synthetic Methods :

  • Suzuki-Miyaura Coupling : Utilizes palladium catalysts to form carbon-carbon bonds.
  • Grignard Reactions : Involves nucleophilic substitution to introduce various functional groups .

Antimicrobial Activity

Research has demonstrated that derivatives of 3-bromo-2-chloro-5-(difluoromethyl)thiophene exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. For instance, certain derivatives showed MICs ranging from 40 to 50 µg/mL against pathogens like E. faecalis and K. pneumoniae .

Anticancer Activity

The anticancer potential of this compound has been explored extensively. Studies indicate that derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in apoptosis and angiogenesis. Notably, some derivatives have shown IC50 values as low as 1.5 µM against human leukemia cell lines, indicating potent activity .

The biological activity of 3-bromo-2-chloro-5-(difluoromethyl)thiophene is believed to stem from its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The halogen substituents enhance binding affinity to target enzymes, modulating their activity.
  • Cell Membrane Permeability : The difluoromethyl group increases lipophilicity, facilitating cellular uptake and enhancing therapeutic efficacy .

Case Studies

StudyFindings
Antimicrobial Study Derivatives exhibited MICs between 40-50 µg/mL against E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae .
Anticancer Evaluation IC50 values ranging from 1.5 to 20 µM in various cancer cell lines, demonstrating efficacy in inhibiting cell growth .
Mechanistic Insights Binding studies revealed that the compound's halogen groups significantly influence its interaction with target enzymes .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-Bromo-2-chloro-5-(difluoromethyl)thiophene, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves halogenation and fluoromethylation steps. For example, bromination and chlorination of thiophene derivatives can be achieved using reagents like N-bromosuccinimide (NBS) or Cl₂ under controlled temperatures (e.g., 0–25°C). Difluoromethylation may require reagents such as ClCF₂H or BrCF₂H in the presence of catalysts like CuI . Key parameters include reaction time (monitored via TLC), solvent choice (e.g., THF for solubility), and stoichiometric control to avoid over-halogenation. Post-synthesis purification often employs column chromatography or recrystallization .

Q. How can researchers validate the structural identity of 3-Bromo-2-chloro-5-(difluoromethyl)thiophene using spectroscopic techniques?

  • Methodological Answer : A combination of 1^1H/13^{13}C NMR, FT-IR, and mass spectrometry is critical. For instance, 19^{19}F NMR is essential to confirm difluoromethyl (-CF₂H) groups, with characteristic split peaks due to coupling between fluorine atoms. X-ray crystallography (if crystals are obtainable) provides unambiguous confirmation of regiochemistry, as demonstrated in analogous bromo-chloro-thiophene structures . Cross-referencing spectral data with computational predictions (e.g., Gaussian-based simulations) enhances accuracy .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) are effective in predicting the reactivity or bioactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties, such as HOMO-LUMO gaps, to predict sites for electrophilic/nucleophilic attack . Molecular docking studies (using AutoDock Vina or Schrödinger Suite) assess potential interactions with biological targets. For example, the trifluoromethyl group’s electron-withdrawing nature may enhance binding to enzyme active sites, as seen in antifungal agent design .

Q. How can researchers address discrepancies in spectroscopic or crystallographic data during structural characterization?

  • Methodological Answer : Contradictions often arise from polymorphism or dynamic effects (e.g., rotational isomers). For NMR, variable-temperature experiments or 2D-COSY can resolve overlapping signals. If X-ray data conflicts with computational models, re-evaluate the crystal packing effects or consider alternative space groups. Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. What strategies are recommended for designing derivatives of 3-Bromo-2-chloro-5-(difluoromethyl)thiophene to study structure-activity relationships (SAR)?

  • Methodological Answer : Focus on substituent effects at the 2-chloro or 5-(difluoromethyl) positions. For instance, replacing chlorine with amino groups via Buchwald-Hartwig amination introduces polarity, while substituting bromine with boronic acids enables Suzuki coupling for bioconjugation . Biological assays (e.g., MIC tests for antimicrobial activity) should follow OECD guidelines for reproducibility .

Data Contradiction and Experimental Design

Q. How should researchers resolve conflicting reactivity data in cross-coupling reactions involving this compound?

  • Methodological Answer : Contradictions may stem from competing pathways (e.g., oxidative addition vs. radical mechanisms). Use mechanistic probes like radical traps (TEMPO) or isotopic labeling (13^{13}C-Br) to identify dominant pathways. Optimize catalyst systems (e.g., Pd(PPh₃)₄ vs. XPhos) and solvents (DMA vs. DMF) to suppress side reactions .

Q. What experimental controls are critical when studying the stability of 3-Bromo-2-chloro-5-(difluoromethyl)thiophene under varying pH or temperature?

  • Methodological Answer : Include inert atmosphere controls (N₂/Ar) to prevent oxidative degradation. Use buffered solutions (pH 3–11) to assess hydrolytic stability, monitored via HPLC. For thermal stability, DSC/TGA analysis under controlled heating rates (e.g., 10°C/min) identifies decomposition thresholds .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC129–130°C (analogous bromo-chloro compounds)
19^{19}F NMR Shift400 MHz NMR (CDCl₃)δ -110 to -115 ppm (CF₂H)
HOMO-LUMO Gap (DFT)B3LYP/6-31G*~4.2 eV
LogP (ClogP)Computational Prediction2.8–3.1

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